molecular formula C76H90CaF4N12O18S4 B13850592 calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B13850592
M. Wt: 1703.9 g/mol
InChI Key: GTNJRFRASPNTQH-JIDYJZCNSA-L
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Description

The compound “calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate” is a complex chemical entity with potential applications in various fields. This compound features a unique structure that includes multiple fluorophenyl groups, pyrimidinyl moieties, and a heptenoate backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of fluorophenyl and pyrimidinyl intermediates. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield. For instance, the preparation might involve:

    Formation of Fluorophenyl Intermediates: Using fluorobenzene derivatives and appropriate reagents to introduce fluorine atoms.

    Pyrimidinyl Synthesis: Constructing the pyrimidinyl rings through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: Combining the fluorophenyl and pyrimidinyl intermediates through coupling reactions, often facilitated by palladium catalysts.

    Final Assembly: Linking the intermediates to form the heptenoate backbone, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The fluorophenyl groups can be reduced to form non-fluorinated phenyl derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling pathways.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrimidinyl groups play a crucial role in binding to these targets, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different backbones.

    Pyrimidinyl Compounds: Molecules featuring pyrimidinyl rings with various substituents.

    Heptenoate Esters: Esters with similar heptenoate backbones but different functional groups.

Uniqueness

This compound’s uniqueness lies in its combination of fluorophenyl, pyrimidinyl, and heptenoate moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C76H90CaF4N12O18S4

Molecular Weight

1703.9 g/mol

IUPAC Name

calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C38H46F2N6O9S2.Ca/c2*1-21(2)33-29(17-16-27(47)18-28(48)19-31(50)51)35(23-8-12-25(39)13-9-23)43-38(41-33)46(6)57(54,55)20-30(49)32-34(22(3)4)42-37(45(5)56(7,52)53)44-36(32)24-10-14-26(40)15-11-24;/h2*8-17,21-22,27-28,30,47-49H,18-20H2,1-7H3,(H,50,51);/q;;+2/p-2/b2*17-16+;/t2*27-,28-,30?;/m11./s1

InChI Key

GTNJRFRASPNTQH-JIDYJZCNSA-L

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)CC(O)C3=C(N=C(N=C3C(C)C)N(S(=O)(=O)C)C)C4=CC=C(C=C4)F)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)CC(O)C3=C(N=C(N=C3C(C)C)N(S(=O)(=O)C)C)C4=CC=C(C=C4)F)C)C.[Ca+2]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O.[Ca+2]

Origin of Product

United States

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